molecular formula C11H10ClNO3S B13408446 Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate

Ethyl 2-(7-chloranyl-2-oxidanylidene-1,3-benzothiazol-3-yl)ethanoate

Cat. No.: B13408446
M. Wt: 271.72 g/mol
InChI Key: KIGHRDSEJIOFCK-UHFFFAOYSA-N
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Preparation Methods

Benazolin-ethyl is synthesized through the esterification of benazolin with ethanol. The reaction involves the use of a catalyst, typically an acid such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product .

Chemical Reactions Analysis

Benazolin-ethyl undergoes several types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include benazolin, ethanol, and various substituted derivatives .

Mechanism of Action

Benazolin-ethyl exerts its herbicidal effects by inhibiting the transport of auxin, a plant hormone essential for growth and development. This inhibition disrupts the normal growth processes of the target weeds, leading to their death . The molecular targets involved in this mechanism include auxin transport proteins and related pathways .

Properties

Molecular Formula

C11H10ClNO3S

Molecular Weight

271.72 g/mol

IUPAC Name

ethyl 2-(7-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C11H10ClNO3S/c1-2-16-9(14)6-13-8-5-3-4-7(12)10(8)17-11(13)15/h3-5H,2,6H2,1H3

InChI Key

KIGHRDSEJIOFCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C(=CC=C2)Cl)SC1=O

Origin of Product

United States

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